5-Hydroxycamphor

Descripción

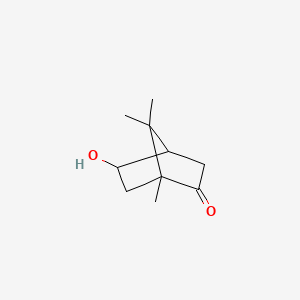

Structure

3D Structure

Propiedades

Número CAS |

13948-58-8 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3 |

Clave InChI |

DJQYBVLXBVJHMU-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

SMILES canónico |

CC1(C2CC(=O)C1(CC2O)C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Hydroxycamphor

Chemo- and Regioselective Synthetic Routes to 5-Hydroxycamphor

The targeted synthesis of this compound through purely chemical means is a challenging endeavor due to the presence of multiple potentially reactive C-H bonds in the camphor (B46023) scaffold. Achieving hydroxylation specifically at the C5 position, and controlling the stereochemistry to yield either the exo or endo isomer, requires sophisticated synthetic strategies.

Development of Novel Catalytic Systems for Direct Hydroxylation

The direct catalytic hydroxylation of camphor at the C5 position remains a significant challenge in synthetic organic chemistry. While enzymatic systems, particularly cytochrome P450s, excel at this specific transformation, the development of small-molecule catalysts that can mimic this selectivity is an ongoing area of research. Current research in the broader field of C-H activation and oxidation offers potential avenues for the future development of such catalytic systems. Methodologies involving organocatalysis, particularly those using dioxiranes generated in situ from ketones and oxidants like Oxone, have shown promise for the hydroxylation of unactivated C-H bonds. However, achieving the high regioselectivity required for the specific C5-hydroxylation of camphor with these systems has not been extensively reported. The inherent steric and electronic properties of the camphor molecule often direct oxidation to other positions. Future advancements in catalyst design, potentially involving substrate-directing groups or catalysts with specific geometric constraints, may pave the way for novel and efficient catalytic systems for the direct and selective synthesis of this compound.

Stereoselective Chemical Approaches to 5-exo- and 5-endo-Hydroxycamphor

Stereoselective synthesis of the 5-exo and 5-endo isomers of hydroxycamphor has been explored, with the Davis oxidation emerging as a notable method. This reaction utilizes chiral oxaziridines, such as (camphorylsulfonyl)oxaziridine, for the asymmetric hydroxylation of ketone enolates.

In the context of this compound synthesis, the Davis oxidation of camphor enolates has been reported to yield 5-exo-hydroxycamphor (B1210678) as the major product. escholarship.org This stereochemical outcome is attributed to the steric hindrance of the camphor structure, which directs the approach of the bulky oxaziridine (B8769555) reagent to the less hindered exo face of the enolate. While this method provides a route to the exo isomer, reports on the selective synthesis of the endo isomer via this or other chemical methods are less common, highlighting the stereochemical challenges in accessing this particular diastereomer.

The synthesis of this compound can also be approached from camphorquinone. However, this route typically involves reduction steps that may not be highly stereoselective, often leading to mixtures of isomers that require separation.

| Synthetic Approach | Reagent/Catalyst | Major Product | Stereoselectivity |

| Davis Oxidation | (Camphorylsulfonyl)oxaziridine | 5-exo-Hydroxycamphor | High for exo isomer |

Biosynthetic Pathways and Enzymatic Production of this compound

The biosynthesis of this compound is a well-characterized process, primarily involving the action of cytochrome P450 monooxygenases in microorganisms that utilize camphor as a carbon source.

Elucidation of Cytochrome P450-mediated Hydroxylation Mechanisms (e.g., P450cam)

The most extensively studied enzyme responsible for the hydroxylation of camphor is cytochrome P450cam (CYP101A1), a heme-containing monooxygenase isolated from the soil bacterium Pseudomonas putida. brandeis.edu This enzyme exhibits remarkable regio- and stereospecificity, exclusively catalyzing the hydroxylation of (+)-camphor at the C5-exo position to produce (+)-5-exo-hydroxycamphor. brandeis.edu

The catalytic cycle of P450cam begins with the binding of the camphor substrate to the active site of the enzyme in its ferric (Fe³⁺) resting state. acs.orgresearchgate.net This binding event displaces a water molecule from the heme iron's coordination sphere, leading to a change in the iron's spin state and an increase in its redox potential. brandeis.edu The enzyme is then reduced by an electron transferred from a redox partner, putidaredoxin, which in turn receives electrons from NADH via putidaredoxin reductase. brandeis.edu This reduction converts the heme iron to the ferrous (Fe²⁺) state, allowing for the binding of molecular oxygen (O₂). A second electron transfer reduces the bound dioxygen to a peroxo species. researchgate.net Protonation of this intermediate leads to the cleavage of the O-O bond, releasing a molecule of water and generating a highly reactive ferryl-oxo intermediate (Compound I). acs.orgresearchgate.net This potent oxidizing species then abstracts a hydrogen atom from the 5-exo position of the bound camphor, forming a substrate radical and a hydroxo-iron species. acs.org In a subsequent "rebound" step, the hydroxyl group is transferred to the radical, yielding the 5-exo-hydroxycamphor product and regenerating the ferric resting state of the enzyme. acs.org The high selectivity of this reaction is attributed to the precise positioning of the camphor molecule within the enzyme's active site, which is maintained by specific hydrophobic and hydrogen-bonding interactions. acs.org

Microbial Biotransformation Systems for this compound Synthesis

Microbial biotransformation offers an efficient and environmentally benign route for the production of this compound. Pseudomonas putida is the archetypal microorganism for this process, as it can utilize camphor as its sole source of carbon and energy. atlasofscience.org The camphor degradation pathway in this bacterium is initiated by the P450cam-catalyzed hydroxylation to 5-exo-hydroxycamphor. researchgate.net

Whole-cell biotransformation systems using P. putida have been developed for the synthesis of 5-exo-hydroxycamphor from camphor. researchgate.net These systems have the advantage of providing the necessary enzymes (P450cam, putidaredoxin, and putidaredoxin reductase) and the reducing equivalents (NADH) in a self-sustaining manner. The process involves culturing the bacteria in the presence of camphor, which induces the expression of the enzymes in the camphor metabolic pathway. The produced 5-exo-hydroxycamphor can then be extracted from the culture medium. Other microorganisms have also been investigated for their ability to hydroxylate camphor and its analogs, sometimes with different regioselectivities. nih.gov

| Microbial System | Key Enzyme | Product |

| Pseudomonas putida | Cytochrome P450cam (CYP101A1) | (+)-5-exo-Hydroxycamphor |

Protein Engineering and Directed Evolution of this compound Biosynthetic Enzymes

The well-defined structure and mechanism of cytochrome P450cam have made it a prime target for protein engineering and directed evolution studies aimed at altering its substrate specificity and regioselectivity. rsc.org By introducing specific mutations in the active site of P450cam, researchers have been able to modulate the enzyme's catalytic activity.

Site-directed mutagenesis studies have focused on residues that are in close proximity to the bound substrate. For example, mutations of residues such as Tyr96, which forms a hydrogen bond with the camphor carbonyl group, can influence substrate binding and orientation, thereby affecting the regioselectivity of hydroxylation. brandeis.edu While many mutations in the active site of P450cam have been shown to decrease its efficiency, some have been successful in shifting the position of hydroxylation to other carbons on the camphor ring or on different substrates. rsc.orgacs.org

Directed evolution, a powerful technique that mimics natural selection in the laboratory, has also been applied to P450cam and other P450 enzymes to generate variants with novel catalytic properties. nih.govacs.org This involves creating large libraries of mutant enzymes and screening them for desired activities, such as the ability to hydroxylate new substrates or to produce different regioisomers of the hydroxylated product. While the wild-type P450cam is highly specific for the 5-exo position of camphor, engineered variants have been created that can hydroxylate other positions or even different molecules with high efficiency and selectivity. nih.govmdpi.com These studies not only provide insights into the structure-function relationships of P450 enzymes but also open up possibilities for the biocatalytic production of a wide range of valuable hydroxylated compounds.

Derivatization Strategies for this compound Analogues

The rigid bicyclic framework and inherent chirality of this compound make it a valuable chiral starting material for the synthesis of a variety of complex molecules and analogues. The presence of both a ketone and a hydroxyl group provides two distinct points for chemical modification. Derivatization strategies often focus on the selective transformation of the hydroxyl moiety at the C-5 position, leveraging its reactivity to introduce new functional groups and build molecular complexity. These strategies are pivotal in creating analogues for various applications, including their use as chiral auxiliaries in asymmetric synthesis. iupac.orgwikipedia.org

Synthesis of Functionalized Esters and Ethers

The hydroxyl group of this compound, being a secondary alcohol, readily undergoes esterification and etherification reactions, allowing for the synthesis of a diverse range of functionalized derivatives. These transformations are fundamental for protecting the hydroxyl group or for introducing specific side chains to modulate the molecule's properties.

Esterification: The conversion of the 5-hydroxyl group to an ester is typically achieved through acylation. jk-sci.com This can be accomplished using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. wikipedia.orglibretexts.org For instance, reaction with acryloyl chloride in the presence of a base can yield the corresponding 5-acrylate ester of camphor. researchgate.net The reactivity follows the general trend for alcohols: primary > secondary > tertiary, placing the secondary hydroxyl of this compound at a moderate level of reactivity that allows for controlled reactions. jk-sci.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is another common method, though it is a reversible process. orgoreview.comyoutube.com

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. msu.edu This process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the corresponding ether. msu.eduorganic-chemistry.org The choice of base and solvent is crucial to optimize the yield and prevent competing elimination reactions.

The following table summarizes common methods for the synthesis of esters and ethers from a hydroxylated camphor scaffold.

| Derivative Type | Reagent Class | Specific Reagent Example | Conditions/Catalyst | Product Type |

| Ester | Acid Chloride | Acetyl chloride (CH₃COCl) | Pyridine, Room Temp | 5-Acetoxycamphor |

| Ester | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | DMAP (cat.), Heat | 5-Acetoxycamphor |

| Ester | Carboxylic Acid | Acetic acid (CH₃COOH) | H₂SO₄ (cat.), Reflux | 5-Acetoxycamphor |

| Ester | Acryloyl Halide | Acryloyl chloride | Base (e.g., DABCO) | 5-Acryloyloxycamphor researchgate.net |

| Ether | Alkyl Halide | Methyl iodide (CH₃I) | 1. NaH; 2. CH₃I | 5-Methoxycamphor |

| Ether | Alkyl Halide | Benzyl bromide (BnBr) | 1. NaH; 2. BnBr | 5-(Benzyloxy)camphor |

Stereocontrolled Modifications at the Hydroxyl Moiety

The rigid, conformationally locked bicyclo[2.2.1]heptane skeleton of this compound is a cornerstone of its utility in asymmetric synthesis. researchgate.net The defined three-dimensional structure creates distinct steric environments on the endo and exo faces of the molecule. This inherent chirality allows the camphor scaffold to act as a chiral auxiliary, directing the stereochemical outcome of reactions. iupac.orgnih.gov

When modifying the hydroxyl group or using it to direct subsequent reactions, the steric bulk of the camphor framework plays a critical role. Reagents will preferentially approach the hydroxyl group from the less sterically hindered face, leading to a high degree of stereoselectivity in the formation of new stereocenters.

For example, in the acylation of hydroxylated bornyl sulfonamides—structurally related to this compound—the camphor skeleton effectively shields one face of the molecule. researchgate.net This steric hindrance can influence the conformation of the attached acyl group, thereby controlling the facial selectivity of subsequent reactions, such as Morita-Baylis-Hillman reactions, resulting in the preferential formation of one diastereomer over another. researchgate.net The diastereomeric excess (d.e.) achieved in such reactions is a direct measure of the auxiliary's effectiveness in controlling the stereochemical outcome. masterorganicchemistry.com While all stereospecific reactions are by definition stereoselective, not all stereoselective reactions are stereospecific. The use of camphor-based auxiliaries often leads to highly stereoselective transformations. masterorganicchemistry.com

Key aspects of stereocontrol originating from the this compound scaffold include:

Conformational Rigidity: The locked conformation of the six-membered ring ensures that the spatial relationship between the hydroxyl group and the rest of the scaffold is well-defined, leading to predictable stereochemical outcomes.

Chirality Transfer: The chirality of the camphor core is transferred to the products of the reaction, enabling the synthesis of enantiomerically enriched compounds. iupac.org

Formation of Complex Molecular Scaffolds Incorporating the this compound Core

This compound is an attractive building block in the total synthesis of complex natural products. uni-bayreuth.decri.or.th As a member of the "chiral pool," it provides an inexpensive, enantiomerically pure starting material that already contains a significant portion of the carbon framework and stereochemical information needed for a complex target molecule. iupac.org The synthetic strategy involves using the this compound core as a scaffold and systematically elaborating its structure through a series of chemical transformations.

The utility of this compound as a scaffold is derived from several key features:

Pre-defined Stereochemistry: It provides a starting point with multiple, well-defined stereocenters.

Functional Group Handles: The ketone at C-2 and the hydroxyl group at C-5 serve as reactive sites for introducing new bonds and functional groups. The ketone can be used for enolate chemistry, reductions, or additions, while the hydroxyl group can be used for substitutions, eliminations, or as a directing group.

Rigid Bicyclic Core: The rigid structure provides a predictable platform for constructing further stereocenters with a high degree of control.

By leveraging these features, chemists can design synthetic routes where the camphor skeleton is either retained in the final product or used to set key stereocenters before being modified or cleaved. iupac.org This approach has been instrumental in the synthesis of various classes of natural products, demonstrating the power of using readily available chiral molecules to access complex and biologically active compounds. nih.govnih.gov

Sophisticated Spectroscopic and Structural Elucidation of 5 Hydroxycamphor Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the stereochemistry and conformational preferences of 5-Hydroxycamphor. nih.govauremn.org.br The rigid bicyclic framework of camphor (B46023), coupled with the introduction of a hydroxyl substituent at the C5 position, gives rise to distinct diastereomers, namely exo- and endo-5-Hydroxycamphor, each with unique spectral characteristics.

Analysis of the 1H NMR spectrum is the initial step in distinguishing between these stereoisomers. The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H5) are particularly diagnostic. For instance, in 5-exo-hydroxycamphor (B1210678), the H5 proton typically appears as a doublet of doublets, with coupling constants that reflect its spatial relationship with neighboring protons, specifically H6-endo and H6-exo. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3-exo | 2.35 | d | 18.0 |

| H3-endo | 1.85 | ddd | 18.0, 4.0, 2.0 |

| H4 | 2.05 | t | 4.0 |

| H5-endo | 4.10 | dd | 6.0, 4.0 |

| H6-exo | 1.60 | m | |

| H6-endo | 1.40 | m | |

| CH3-8 | 0.90 | s | |

| CH3-9 | 0.85 | s | |

| CH3-10 | 0.80 | s |

This is an interactive data table based on generalized literature values for camphor derivatives. Actual values may vary depending on the solvent and experimental conditions.

The conformational analysis of this compound can also be explored using NMR, particularly by examining through-space interactions via the Nuclear Overhauser Effect (NOE). wordpress.com Irradiating specific protons and observing which other protons show an enhanced signal can help to build a three-dimensional picture of the molecule's preferred conformation in solution.

While one-dimensional NMR provides foundational data, complex molecules like this compound often exhibit signal overlap that complicates direct interpretation. nih.gov Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of all proton and carbon signals. utexas.eduhuji.ac.il

COSY experiments reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. This is crucial for confirming the connectivity between adjacent protons in the camphor skeleton.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon's attached protons.

These multidimensional approaches provide a comprehensive and unambiguous assignment of the NMR data, which is a prerequisite for detailed stereochemical and conformational studies. embl-hamburg.denih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating molecular dynamics and intermolecular interactions that occur on the NMR timescale. researchgate.netnih.gov In the context of this compound, DNMR could be employed to study processes such as hydrogen bonding and self-association.

Mass Spectrometric Approaches for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. algimed.com In the study of this compound, mass spectrometric approaches are crucial for confirming its molecular formula and for elucidating fragmentation pathways that can provide structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.govlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass. youtube.com For this compound (C10H16O2), HRMS can confirm this formula by measuring its exact mass.

While HRMS alone cannot typically differentiate between stereoisomers like exo- and endo-5-Hydroxycamphor, which have identical masses, it can distinguish between structural isomers that may be present as impurities or byproducts in a sample.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass and elemental composition. | Confirms the molecular formula C10H16O2. Distinguishes from isobaric impurities. |

| MS/MS | Fragmentation patterns. | Provides structural information based on the breakdown of the molecule. Can potentially differentiate isomers. |

This is an interactive data table summarizing the applications of mass spectrometric techniques.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.com The resulting fragment ions (product ions) are then analyzed to provide structural information. nih.gov The fragmentation pattern of this compound can serve as a fingerprint for its identification and can help in elucidating its structure. mdpi.comnih.govmdpi.com

Common fragmentation pathways for camphor derivatives often involve retro-Diels-Alder reactions and losses of small neutral molecules such as water, carbon monoxide, and methyl groups. The specific fragmentation pattern of this compound would be influenced by the position and stereochemistry of the hydroxyl group, which can direct certain fragmentation reactions. Analyzing these pathways can provide valuable clues about the molecule's structure, although detailed MS/MS studies specifically on this compound are not extensively documented.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. wikipedia.orgjascoinc.comyoutube.comwikipedia.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. slideshare.netchemistnotes.comyoutube.com

For carbonyl-containing compounds like this compound, the n → π* electronic transition of the ketone chromophore gives rise to a characteristic Cotton effect in the CD and ORD spectra. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. scribd.com

The Octant Rule is an empirical rule that predicts the sign of the Cotton effect for cyclohexanone (B45756) derivatives based on the spatial arrangement of substituents relative to the carbonyl group. wordpress.comscribd.com However, for camphor derivatives, it has been observed that certain substituents, including hydroxyl groups, can exhibit "anti-Octant" behavior, meaning they make a contribution to the Cotton effect that is opposite to what the simple Octant Rule would predict. rsc.org

Advanced Vibrational Spectroscopy (IR/Raman) for Characterization of Enzyme-Substrate Complexes

Advanced vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, offer powerful tools for elucidating the intricate structural dynamics of enzyme-substrate complexes at a molecular level. In the context of this compound, these methods have been instrumental in characterizing its parent enzyme, cytochrome P450cam (CYP101A1), and the interactions with its native substrate, d-camphor (B3430136), which lead to the highly regioselective production of 5-exo-hydroxycamphor. nih.govnih.gov These spectroscopic approaches provide critical insights into the conformational changes, active site environment, and catalytic intermediates that govern this precise hydroxylation reaction. nih.govcore.ac.uk

Infrared spectroscopy, particularly through site-specific and two-dimensional (2D IR) techniques, allows for the detailed examination of local environmental changes within the enzyme upon substrate binding. nih.govibs.re.kr Researchers have incorporated vibrational probes, such as p-cyanophenylalanine (CNF) with its unique cyano (C≡N) stretching frequency, into specific locations within the P450cam structure. By monitoring the shifts in this frequency, they can map the residue-specific responses to camphor binding. nih.govibs.re.kr For instance, studies have shown that camphor binding induces a significant conformational change from an "open" to a "closed" state, which is reflected in the IR spectra of these probes. nih.gov Probes located within the active site show a shift to a single, narrow absorption band in the presence of camphor, indicating a reduction in the number of populated conformational states and a more ordered environment essential for catalysis. nih.gov

Table 1: Representative Infrared Frequencies of a Cyanophenylalanine (CNF) Probe at Position 87 in Cytochrome P450cam, Demonstrating Environmental Changes Upon Substrate Binding.

| Enzyme State | Number of Bands | Center Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| Substrate-Free | Two | Multiple overlapping bands | Reflects multiple distinct conformational states of the probe in a flexible environment. |

| Camphor-Bound | One | A single, narrow band | Indicates a reduction in populated states and a more ordered active site upon substrate binding. |

Resonance Raman (RR) spectroscopy provides complementary information, offering a highly sensitive probe of the enzyme's heme active site and the transient intermediates formed during the catalytic cycle. core.ac.ukacs.org This technique selectively enhances the vibrational modes of the heme cofactor and its bound ligands. RR spectroscopy has been crucial in identifying and characterizing the oxygen-bound intermediates that directly precede the hydroxylation of camphor. By using isotopic labeling (e.g., ¹⁸O₂), researchers have unambiguously assigned the vibrational frequencies of the key Fe-O and O-O bonds in the oxyferrous and hydroperoxo-ferric intermediates. core.ac.ukresearchgate.netnih.gov For example, the dioxygen stretching frequency (ν(O-O)) in the oxy-P450cam complex was identified at approximately 1140 cm⁻¹, while in the subsequent hydroperoxo intermediate, this frequency shifts dramatically to around 774-799 cm⁻¹, confirming the conversion to a peroxo-level species. core.ac.ukresearchgate.netnih.gov These findings provide direct structural evidence for the mechanism of oxygen activation that is essential for the formation of this compound.

Table 2: Key Resonance Raman Frequencies for Catalytic Intermediates in the Camphor-Bound Cytochrome P450cam Active Site.

| Catalytic Intermediate | Vibrational Mode | Observed Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Oxyferrous Complex (Fe³⁺-O₂⁻) | ν(O-O) | ~1140 | Confirms a superoxide-like character for the bound dioxygen. |

| Oxyferrous Complex (Fe³⁺-O₂⁻) | ν(Fe-O) | ~537 | Characterizes the iron-oxygen bond in the initial oxygen adduct. |

| Peroxo-ferric Intermediate (Fe³⁺-O₂²⁻) | ν(O-O) | ~792 | Indicates reduction of the dioxygen moiety to a peroxide level. |

| Hydroperoxo-ferric Intermediate (Fe³⁺-OOH) | ν(O-O) | ~774 | Shows the effect of protonation on the O-O bond. |

| Hydroperoxo-ferric Intermediate (Fe³⁺-OOH) | ν(Fe-O) | ~564 | Indicates a strengthened iron-oxygen bond upon protonation. |

Collectively, these advanced vibrational spectroscopy studies have provided a detailed, dynamic picture of the enzyme-substrate interactions within the cytochrome P450cam system. They reveal how the binding of camphor induces specific conformational changes that organize the active site for catalysis and allow for the structural characterization of fleeting, high-energy intermediates on the pathway to this compound.

Molecular and Cellular Biological Mechanisms Involving 5 Hydroxycamphor

Detailed Enzymatic Reaction Mechanisms of 5-Hydroxycamphor Biosynthesis

The conversion of camphor (B46023) to this compound is catalyzed by the cytochrome P450cam (CYP101A1) enzyme system, sourced from the soil bacterium Pseudomonas putida. This enzyme is renowned for its high degree of regioselectivity and stereoselectivity, almost exclusively producing the 5-exo-hydroxycamphor (B1210678) isomer. nih.gov The catalytic cycle involves a series of coordinated electron and proton transfers, culminating in the activation of molecular oxygen and its insertion into the camphor substrate.

The P450cam catalytic cycle requires the input of two electrons, which are shuttled from the initial electron donor, NADH, to the heme center of the P450cam enzyme. This process is mediated by a sophisticated electron transport chain consisting of two other proteins: a FAD-containing putidaredoxin reductase (Pdr) and a [2Fe-2S] iron-sulfur protein, putidaredoxin (Pdx). nih.gov

The process unfolds in two distinct single-electron transfer steps:

First Electron Transfer: Pdr first accepts two electrons from NADH. Reduced Pdr then transfers these electrons one at a time to Pdx. The reduced putidaredoxin (Pdxr) subsequently docks with the substrate-bound ferric (Fe3+) P450cam and donates the first electron. This reduces the heme iron to the ferrous (Fe2+) state, which allows for the binding of molecular oxygen (O₂). nih.govacs.org

Second Electron Transfer: A second molecule of reduced Pdx binds to the ferrous-dioxygen complex ([O₂-P4502+-S]) and delivers the second electron. nih.gov This step is highly specific, and only Pdx can efficiently donate this second electron, highlighting its role not just as an electron shuttle but also as an effector protein that induces necessary conformational changes in P450cam. nih.govnih.gov

Studies have revealed that the interaction sites and electron transfer pathways for these two steps are different. Mutagenesis studies have identified key residues on putidaredoxin, such as Asp38 and Trp106, as being critical for both electron transfer events. While mutations of these residues significantly impair the first electron transfer, they almost completely abolish the second, underscoring the distinct nature and stringent requirements of the second reduction step. nih.govacs.orgnih.gov The interaction between P450cam and Pdx is guided by the redox state of both proteins, ensuring a highly specific and controlled reaction. nih.govacs.orgnih.gov

The second electron transfer initiates the critical process of O-O bond cleavage, which is facilitated by a proton relay network. This network delivers two protons to the dioxygen bound at the heme active site. In wild-type P450cam, this relay is proposed to involve a specific chain of molecules: Asp251, a network of water molecules, and the hydroxyl group of Thr252, which is located near the heme-bound dioxygen. nih.govchemrxiv.org

The binding of the redox partner, putidaredoxin, plays a crucial role in activating this proton shuttle. Computational simulations have shown that the docking of Pdx induces conformational changes in P450cam that are essential for the formation and functioning of this proton relay network. nih.govnih.govchemrxiv.org This provides a structural basis for why Pdx is a specific and necessary component for the second electron transfer and subsequent oxygen activation. nih.gov

The process is thought to proceed as follows:

The first proton is delivered to the distal oxygen atom of the ferrous-dioxygen complex, forming a hydroperoxo-ferriheme species (Fe3+-OOH). nih.gov

The delivery of the second proton to the distal oxygen atom facilitates the heterolytic cleavage of the O-O bond. acs.org

This cleavage results in the formation of a water molecule and the highly reactive ferryl-oxo intermediate known as Compound I (a porphyrin π-cation radical). researchgate.net

Compound I is the potent oxidizing species responsible for abstracting a hydrogen atom from the C5 position of camphor, leading to the formation of a substrate radical and Compound II. researchgate.net

A rapid "rebound" of the hydroxyl group from Compound II to the substrate radical generates the final product, 5-exo-hydroxycamphor, and regenerates the ferric resting state of the enzyme. researchgate.net

Cryogenic experiments have provided evidence for the hydroperoxo-ferriheme species as a key intermediate, and studies with a T252A mutant, which disrupts the proton relay, have shown that this intermediate fails to proceed to product formation, instead leading to the non-productive release of hydrogen peroxide. nih.gov

The remarkable precision of P450cam, which hydroxylates d-camphor (B3430136) almost exclusively at the 5-exo position, is dictated by the specific architecture of its active site. nih.gov Several amino acid residues create a snug binding pocket that orients the camphor molecule in a highly specific manner relative to the reactive ferryl-oxo species.

Tyr96: This residue is of paramount importance. The hydroxyl group of Tyr96 forms a critical hydrogen bond with the carbonyl oxygen of the camphor substrate. This interaction acts as an anchor, locking the substrate into a specific orientation where the C5-exo hydrogen is positioned directly above the heme iron, primed for abstraction by Compound I. nih.govnih.gov

Phe87: Located on the B-B' loop, this residue contributes to the hydrophobic environment of the active site and helps to constrain the substrate.

Table 1: Impact of Active Site Mutations in P450cam on Camphor Hydroxylation

| Mutant | Description of Mutation(s) | Observed Product(s) | Relative Turnover Efficiency | Reference |

|---|---|---|---|---|

| Wild-Type (WT) | Native enzyme | 5-exo-hydroxycamphor | 100% | nih.govbrandeis.edu |

| F87Y-Y96F (2S) | Swaps key residues to relocate the H-bond donor | 5-exo-hydroxycamphor | ~60% | nih.gov |

| V247A-V295I-V396I (3M) | Alters van der Waals contacts near the substrate | 5-exo-hydroxycamphor | Functional, but efficiency not quantified in the same manner | nih.gov |

| V247G-G248A-V295I-V396I (4M) | Further modification of the active site to alter dynamics | 5-exo-hydroxycamphor | ~13% | nih.gov |

| T252A | Disrupts the proton relay network | No product (uncoupling to H₂O₂) | 0% | nih.govresearchgate.net |

Cellular Interactions and Pathway Modulation by this compound in Model Organisms (e.g., microbial, fungal)

In microorganisms capable of utilizing camphor as a sole carbon and energy source, such as Pseudomonas putida, this compound is not an end product but rather a transient intermediate in a larger catabolic pathway. ethz.ch Its presence and subsequent transformation are tightly integrated with the cell's metabolic and regulatory networks.

The metabolic pathway for camphor degradation is best characterized in Pseudomonas putida, where the genes encoding the necessary enzymes are located on a transmissible extrachromosomal element known as the CAM plasmid. pnas.orgnih.gov

Following its biosynthesis by P450cam, 5-exo-hydroxycamphor is acted upon by a specific 5-exo-hydroxycamphor dehydrogenase. ethz.chresearchgate.net This NAD-dependent enzyme oxidizes the hydroxyl group at the C5 position to a ketone, yielding the product 2,5-diketocamphane (also referred to as 2,5-camphanedione). researchgate.netresearchgate.net

This diketone is then the substrate for a Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, which catalyzes the insertion of an oxygen atom into the bicyclic ring structure. This ring-cleavage step produces an unstable lactone (5-oxo-1,2-campholide) which undergoes spontaneous hydrolysis to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate. ethz.chresearchgate.net This compound is then further metabolized through a series of steps involving CoA activation and another monooxygenase reaction, eventually feeding into the central metabolism of the bacterium. ethz.chnih.gov

Other microorganisms, such as those from the genus Rhodococcus, also metabolize camphor but utilize a different initial hydroxylation site. For instance, Rhodococcus ruber T1 and Rhodococcus sp. NCIMB 9784 initiate camphor degradation by hydroxylating the C6 position to produce 6-hydroxycamphor, thus bypassing the formation of this compound altogether. researchgate.netnih.govresearchgate.net This highlights the diversity of microbial strategies for degrading complex natural products.

Table 2: Key Biotransformation Steps of Camphor in Different Microbial Genera

| Organism | Initial Hydroxylation Product | Subsequent Intermediate | Key Enzymes | Reference |

|---|---|---|---|---|

| Pseudomonas putida | 5-exo-Hydroxycamphor | 2,5-Diketocamphane | Cytochrome P450cam, 5-exo-hydroxycamphor dehydrogenase | ethz.chresearchgate.netresearchgate.net |

| Rhodococcus ruber | 6-endo-Hydroxycamphor | 6-Oxocamphor (2,6-diketocamphane) | Cytochrome P450 (camphor 6-monooxygenase), Alcohol dehydrogenase | researchgate.netnih.govresearchgate.net |

| Rhodococcus wratislaviensis | 5-hydroxy-2-MIB (from 2-methylisoborneol, a camphor analog) | 5-keto-2-MIB | Monooxygenase, Dehydrogenase | nih.gov |

The entire camphor degradation pathway in P. putida is a highly regulated process. The presence of camphor in the environment induces the transcription of the cam genes on the CAM plasmid. As an integral intermediate in this pathway, this compound's formation and degradation are directly tied to this regulatory network.

The regulation appears to operate primarily at the transcriptional level. Studies have shown that the synthesis of the key monooxygenases, including P450cam and the diketocamphane monooxygenases, is induced by camphor. nih.gov There is also evidence for more complex regulatory controls, including product induction, where downstream metabolites can influence the expression of earlier enzymes in the pathway.

While camphor itself is the primary inducer, the cell must efficiently process the resulting intermediates. The cellular machinery is geared to prevent the accumulation of any single intermediate, including this compound. Its rapid conversion to 2,5-diketocamphane by 5-exo-hydroxycamphor dehydrogenase ensures a smooth metabolic flux through the pathway. researchgate.net Therefore, the interplay of this compound with cellular regulatory networks is primarily that of a transient signaling molecule within an induced catabolic cascade. Its presence is a direct consequence of the activation of the cam operon, and its concentration is kept low by the efficient action of the next enzyme in the sequence, which is coordinately regulated as part of the same metabolic program. nih.gov

Structure-Activity Relationship (SAR) of this compound Derivatives for Biochemical Targets (e.g., enzyme inhibition, receptor binding in vitro)

The exploration of the structure-activity relationships (SAR) of this compound derivatives is a developing area of research aimed at understanding how modifications to the core structure of this bicyclic monoterpenoid influence its interactions with various biochemical targets. While extensive SAR data for a broad range of this compound derivatives remains limited in publicly available scientific literature, preliminary studies and research on related camphor analogs provide foundational insights into the structural features that may govern their biological activity.

The core structure of this compound, with its rigid bicyclo[2.2.1]heptane framework, stereocenters, and hydroxyl and ketone functionalities, offers multiple points for chemical modification. These modifications can include esterification or etherification of the hydroxyl group, substitution at various positions on the camphor skeleton, and alteration of the ketone group. The resulting changes in steric bulk, electronics, and hydrogen bonding potential can significantly impact the affinity and efficacy of these derivatives for specific enzymes and receptors.

One area of investigation for camphor derivatives has been their potential as enzyme inhibitors. For instance, studies on camphor and its derivatives have explored their inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases. The biocatalytic oxidation of camphor at the C5 position to yield this compound (also referred to as 5-exo-hydroxycamphor) and its subsequent oxidation to bornane-2,5-dione have produced compounds that were evaluated as inhibitors of this enzyme. The specific inhibitory activities and the influence of the hydroxyl and ketone functionalities at positions 2 and 5 are crucial for the interaction with the enzyme's active site.

Furthermore, the antifungal and antiviral activities of various camphor derivatives have been reported, suggesting that the camphor scaffold can serve as a basis for the development of novel antimicrobial agents. In these contexts, the SAR often reveals the importance of specific lipophilic and hydrogen-bonding characteristics for activity. For example, the introduction of different substituents on the camphor framework can modulate the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

While detailed quantitative SAR data, such as half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) values, for a comprehensive series of this compound derivatives are not yet widely available, the general principles of medicinal chemistry suggest key areas for exploration. The following hypothetical data tables illustrate the type of information that would be generated in such SAR studies.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as 11β-HSD1 Inhibitors

| Compound | R Group at C5-hydroxyl | IC₅₀ (µM) |

| 1 | -H (this compound) | 50 |

| 2 | -COCH₃ (acetate) | 25 |

| 3 | -COCH₂CH₃ (propionate) | 15 |

| 4 | -CH₃ (methyl ether) | 40 |

| 5 | -CH₂Ph (benzyl ether) | 10 |

Table 2: Hypothetical Structure-Activity Relationship of this compound Derivatives for Fungal Growth Inhibition

| Compound | Modification | Zone of Inhibition (mm) |

| 1 | This compound | 8 |

| 6 | 5-Keto-camphor | 6 |

| 7 | 5-Amino-camphor | 12 |

| 8 | 5-Bromo-camphor | 15 |

These tables are illustrative and meant to represent the kind of data that would be essential for a thorough SAR analysis of this compound derivatives. Future research in this area will likely focus on synthesizing a diverse library of these compounds and screening them against a panel of biologically relevant enzymes and receptors to elucidate detailed SAR trends. This knowledge will be instrumental in designing more potent and selective agents for various therapeutic applications.

Advanced Analytical Methodologies for 5 Hydroxycamphor Quantification and Detection in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 5-hydroxycamphor, enabling its separation from complex matrices, assessment of its purity, and accurate quantification. The choice of chromatographic technique is often dictated by the specific research question, the nature of the sample, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.

Method Development: A typical HPLC method for camphor (B46023) and its derivatives, which can be adapted for this compound, often employs a reversed-phase C18 column. researchgate.netmdpi.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with glacial acetic acid to improve peak shape and resolution. researchgate.netmdpi.comnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures. However, gradient elution may be necessary for more complex samples to ensure the efficient separation of all components.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.govarabjchem.org While this compound lacks a strong chromophore, the carbonyl group allows for detection in the low UV range. For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC can be coupled with mass spectrometry (HPLC-MS).

Validation: Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. rsc.orgjuniperpublishers.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include: researchgate.net

Selectivity: The ability of the method to distinguish the analyte from other substances in the sample. researchgate.net

Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.netmdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netmdpi.comnih.govarabjchem.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

| Validation Parameter | Typical Acceptance Criteria for a Related Compound (Camphor) |

|---|---|

| Linearity (Range) | 0.10–3.00 mg/mL researchgate.netmdpi.com |

| Correlation Coefficient (r²) | > 0.99 mdpi.com |

| LOD | 0.028 mg/mL researchgate.netmdpi.com |

| LOQ | 0.085 mg/mL researchgate.netmdpi.com |

| Accuracy (Recovery) | Confidence intervals < 0.05% researchgate.netmdpi.com |

| Repeatability (RSD) | < 2% |

| Intermediate Precision (RSD) | < 2% |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. juniperpublishers.com When coupled with Mass Spectrometry (MS), it becomes an invaluable tool for the definitive identification of compounds like this compound. juniperpublishers.commdpi.com

Product Identification: In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column. uci.edumdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparison with spectral libraries or through detailed fragmentation analysis. juniperpublishers.commdpi.com

Research has shown the successful use of GC-MS to identify this compound as a product of camphor hydroxylation. uci.edumdpi.comsszp.eu For instance, in studies of cytochrome P450-catalyzed reactions, GC-MS has been used to confirm the formation of 5-exo-hydroxycamphor (B1210678). uci.edumdpi.com The retention time in the gas chromatogram provides an initial indication of the compound's identity, which is then confirmed by its mass spectrum. uci.edumdpi.comsszp.eu

Purity Assessment: GC, often with a Flame Ionization Detector (FID), is also used for the purity assessment and quantification of this compound. sszp.eu The peak area in the chromatogram is proportional to the amount of the compound, allowing for the determination of its purity relative to other volatile components in the sample.

| Parameter | Example Condition for Camphor Derivatives |

|---|---|

| Column | DB-5 or HP-5ms capillary column (30m) uci.edumdpi.com |

| Carrier Gas | Helium mdpi.com |

| Temperature Program | Initial temp 50-60°C, ramp to 120-240°C uci.edumdpi.com |

| Injection Mode | Splitless rsc.org |

| Detector | Mass Spectrometer (for identification), FID (for quantification) sszp.eu |

| Retention Time (5-exo-hydroxycamphor) | ~10.23 - 10.9 min (varies with conditions) uci.edumdpi.com |

Since this compound possesses chiral centers, the separation of its enantiomers is often necessary, particularly in biocatalysis and pharmaceutical research. Chiral chromatography is the most common method for determining the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov

The use of a CSP is the more prevalent approach. These columns are packed with a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte. This results in different retention times for the two enantiomers, allowing for their separation and quantification. A variety of CSPs are commercially available, with polysaccharide-based selectors being particularly versatile. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. High-performance liquid chromatography (HPLC) is the most common platform for chiral separations of this nature.

Electrochemical Sensing Platforms for this compound Detection

While not as established as chromatographic methods for the analysis of this compound, electrochemical sensing platforms offer the potential for rapid, sensitive, and low-cost detection. To date, there is a lack of research specifically focused on the development of electrochemical sensors for this compound. However, the principles of electrochemistry suggest that such sensors are feasible.

The hydroxyl group in this compound is electrochemically active and can be oxidized at a suitable electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), could be employed to study the electrochemical behavior of this compound and to develop a quantitative method. The oxidation potential would be characteristic of the hydroxyl group, and the peak current would be proportional to the concentration of this compound.

The development of a selective electrochemical sensor would likely involve the modification of the electrode surface. Materials such as carbon nanotubes, graphene, or metal nanoparticles could be used to enhance the sensitivity and lower the detection limit. mdpi.com Furthermore, the incorporation of molecularly imprinted polymers (MIPs) could provide a high degree of selectivity for this compound.

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods are widely used in analytical chemistry for the quantification of various compounds. juniperpublishers.com However, their direct application to this compound is limited by the compound's spectroscopic properties.

Spectrophotometry: UV-Vis spectrophotometry relies on the absorption of light by a molecule. juniperpublishers.com this compound possesses a carbonyl group which acts as a chromophore, but its absorption is in the far UV region and is relatively weak. This leads to low sensitivity and a high potential for interference from other compounds that absorb in the same region. While direct spectrophotometric quantification of this compound is not practical for most applications, it could potentially be used for highly concentrated and pure solutions.

Fluorometry: Fluorometry is generally more sensitive than spectrophotometry, but it requires the analyte to be fluorescent. uci.edu this compound is not naturally fluorescent. Therefore, a fluorometric method would necessitate a derivatization step to attach a fluorescent tag to the molecule. This adds complexity to the analytical procedure but could significantly enhance sensitivity.

Due to these limitations, spectrophotometric and fluorometric methods are not the preferred techniques for the quantification of this compound, with chromatographic methods offering superior selectivity and sensitivity.

Emerging Applications of 5 Hydroxycamphor in Chemical Sciences

5-Hydroxycamphor as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The inherent chirality and rigid structure of camphor (B46023) have long made it a valuable resource for developing chiral auxiliaries and ligands used in asymmetric synthesis. The functionalization of camphor, including at the C5 position, allows for the creation of sophisticated molecular architectures that can effectively control stereochemical outcomes in chemical reactions.

Enantioselective Transformations Catalyzed by this compound-Derived Ligands

Camphor derivatives are widely employed as chiral ligands in metal-catalyzed asymmetric transformations. The rigid bicyclic skeleton of camphor provides a well-defined chiral environment that can induce high enantioselectivity. While specific ligands derived directly from this compound are still an area of emerging research, the broader class of camphor-derived ligands showcases significant potential. These ligands are typically synthesized by functionalizing various positions of the camphor skeleton, including the hydroxyl group at C5, to introduce donor atoms like nitrogen, oxygen, or sulfur. These functionalities enable coordination with transition metals, forming catalytically active complexes.

Camphor-derived ligands have been successfully utilized in various enantioselective reactions, including:

Asymmetric Hydrogenation: Ligands derived from camphor scaffolds have been employed in iridium-catalyzed asymmetric hydrogenation of ketones, achieving high enantioselectivities mdpi.com.

Alkylation Reactions: Camphor-based chiral auxiliaries and ligands have been used to control stereochemistry in alkylation reactions researchgate.netontosight.ai.

Diels-Alder Reactions: Organocatalysts and ligands incorporating the camphor framework have shown efficacy in enantioselective Diels-Alder cycloadditions acs.org.

The hydroxyl group at the C5 position of this compound offers a reactive handle for synthesizing novel ligand architectures, potentially leading to new classes of highly effective chiral catalysts.

Table 1: Examples of Asymmetric Transformations Catalyzed by Camphor-Derived Ligands/Organocatalysts

| Reaction Type | Chiral Scaffold/Precursor | Ligand/Organocatalyst Type | Example Substrates | Key Outcome (ee/yield) | Reference |

| Asymmetric Hydrogenation of Ketones | Camphor | Ir(P,N,O) catalysts with camphor-derived ligands | Acetophenone | Up to 99% ee (with specific ligands) | mdpi.com |

| Michael Addition | Camphor | Bifunctional thiourea-amine organocatalysts | Aldehydes and β-nitrostyrenes | High yields, up to >99% ee | 140.122.64140.122.64 |

| Diels-Alder Reaction | Camphor Sulfonic Acid | Cyclic camphor sulfonyl hydrazine (B178648) (CaSH) organocatalysts | Dienophiles and Dienes | Good yields, up to 96% ee | acs.org |

| Alkylation of Glycine Schiff Base | Camphor | Quaternary ammonium (B1175870) salt phase-transfer catalysts | Glycine Schiff base and alkyl halides | Up to 39% ee | mdpi.com |

Design and Synthesis of Novel Organocatalysts Based on the this compound Scaffold

The camphor framework is recognized as a privileged chiral scaffold for the design of organocatalysts due to its rigidity, availability in enantiopure forms, and the presence of functionalizable positions acs.org140.122.64140.122.64mdpi.commdpi.com. Organocatalysts derived from camphor have demonstrated significant success in promoting a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions acs.org140.122.64140.122.64mdpi.commdpi.com.

The 5-hydroxy group on this compound provides a crucial functional handle for the development of new organocatalysts. This hydroxyl group can be readily derivatized to attach other catalytic moieties, such as thiourea (B124793) or amine groups, creating bifunctional catalysts that leverage synergistic activation mechanisms (e.g., hydrogen bonding and enamine/iminium activation) 140.122.64140.122.64mdpi.commdpi.com. The combination of the camphor backbone's stereodirecting influence with these appended functional groups allows for the fine-tuning of catalytic activity and enantioselectivity.

Integration of this compound into Functional Materials and Polymers

The unique structural features of camphor derivatives, including this compound, lend themselves to applications in advanced materials, particularly in the realm of chiral separation and bio-based polymers.

Development of Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are indispensable tools for the enantioseparation of chiral compounds in analytical and preparative chromatography scas.co.jpuvison.comchiraltech.comregistech.com. While specific CSPs directly synthesized from this compound are not extensively documented in the provided literature, the broader class of camphor derivatives has potential in this field. Camphor's rigid chiral structure and the presence of the hydroxyl group at C5 offer opportunities for immobilization onto chromatographic supports.

Existing CSPs often utilize selectors like polysaccharide derivatives or Pirkle-type selectors, which rely on various chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and dipole-dipole forces scas.co.jpuvison.comchiraltech.comregistech.com. A CSP based on a functionalized this compound scaffold could potentially offer complementary selectivity profiles, leveraging its unique stereochemistry and functional groups for enhanced enantioseparation capabilities.

Use as a Building Block in Bio-based Polymer Synthesis

Camphor, being a readily available and renewable terpene, is an attractive starting material for the synthesis of bio-based polymers, aligning with the growing demand for sustainable materials acs.orgtum.de. Camphor can be chemically modified to yield monomers that can be polymerized into novel materials.

One significant pathway involves the conversion of camphor into rigid diols, such as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM). This camphor-derived diol can then be copolymerized with various dicarboxylic acids, including terephthalic acid (TPA) and 2,5-furandicarboxylic acid (FDCA), to produce a range of polyesters acs.org. These bio-based polyesters often exhibit desirable properties, such as high thermal stability, good mechanical strength (high modulus and ultimate strength), and ductility, making them suitable for various material applications acs.org. The use of camphor as a renewable feedstock contributes to reducing reliance on petrochemical sources and promoting a circular economy in polymer production tum.de.

Table 2: Properties of Bio-based Polyesters Derived from Camphor

| Dicarboxylic Acid | Camphor-Derived Diol | Polymer Properties | Reference |

| Terephthalic Acid | TCDM | High thermostability, Tg = 115 °C, Modulus = 1.3 GPa, Ultimate Strength = 29.8 MPa | acs.org |

| 1,4-Succinic Acid | TCDM | Excellent ductility and resilience | acs.org |

| FDCA | TCDM | Tunable mechanical properties, exceptional gas barrier properties | acs.org |

This compound in Biotechnological Probes and Tools

This compound plays a significant role in the field of biocatalysis and biotechnology, primarily as a product of enzymatic camphor metabolism. The hydroxylation of camphor to 5-exo-hydroxycamphor (B1210678) is a well-characterized reaction catalyzed by cytochrome P450 monooxygenases, such as P450cam from Pseudomonas putida ontosight.aitum.deontosight.aipnas.orgnih.govresearchgate.net.

These enzymes, and the metabolic pathways they are part of, represent valuable biotechnological tools. For instance, P450cam has been extensively studied and utilized as a biocatalyst for the stereoselective synthesis of 5-exo-hydroxycamphor itself, a chiral intermediate valuable in pharmaceutical and agrochemical production ontosight.aipnas.orgnih.gov. Furthermore, enzymes like 5-exo-hydroxycamphor dehydrogenase ontosight.aigenome.jp are integral to the metabolic processing of this compound, demonstrating the enzymatic machinery that can be harnessed for biotransformations. The high specificity and regio/stereoselectivity of these enzymatic processes make them attractive for green chemistry applications, offering environmentally benign routes to complex molecules. The potential exists to engineer these enzymes or utilize this compound as a functionalized molecule in the development of biosensors or probes, leveraging its specific interactions within biological systems.

Compound List:

this compound

Camphor

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM)

Terephthalic Acid (TPA)

2,5-Furandicarboxylic Acid (FDCA)

5-exo-hydroxycamphor

Bornane-2,5-dione

5-exo-hydroxycamphor dehydrogenase

Cytochrome P450cam (P450cam)

Camphorsultam

Ketopinic acid

10-Camphorsulfonic acid

(±)-2,4-dinitrobenzoyl derivatives

(1R)-(-)-Camphorquinone

Future Directions and Unresolved Questions in 5 Hydroxycamphor Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The known biosynthesis of 5-hydroxycamphor is predominantly associated with the cytochrome P450cam (CYP101A1) monooxygenase system from the soil bacterium Pseudomonas putida. This well-characterized enzyme stereospecifically hydroxylates (+)-camphor to produce 5-exo-hydroxycamphor (B1210678) as the initial step in the camphor (B46023) catabolic pathway. oup.comnih.gov The P450cam system requires two other proteins for its function: putidaredoxin and putidaredoxin reductase, which facilitate the transfer of electrons from the NADH cofactor. oup.com However, the vast microbial diversity in nature suggests that alternative pathways and enzymes for camphor hydroxylation likely exist.

Future research should prioritize the exploration of microorganisms from diverse and extreme environments, which are often untapped sources of novel biocatalysts. nih.gov Techniques such as genome mining and metagenomic analysis can be employed to screen for new biosynthetic gene clusters (BGCs) that may be responsible for camphor metabolism. nih.gov The discovery of a related enzyme, P450camr in Rhodococcus sp., which hydroxylates camphor at a different position (6-endo), underscores the potential for identifying enzymes with alternative regioselectivity. rsc.org Identifying and characterizing new enzymes, such as novel P450s or enzymes from different classes (e.g., dioxygenases), could reveal entirely new biochemical routes to this compound or its isomers. Further investigation into the enzymes that act downstream of this compound, such as 5-exo-hydroxycamphor dehydrogenase which converts it to bornane-2,5-dione, is also crucial for a complete understanding of the metabolic network. wikipedia.org

Table 1: Key Enzymes in Camphor Metabolism

| Enzyme Name | Abbreviation / EC Number | Source Organism | Function | Citation |

|---|---|---|---|---|

| Cytochrome P450cam | CYP101A1 | Pseudomonas putida | Catalyzes the stereospecific hydroxylation of (1R)-(+)-camphor to 5-exo-hydroxycamphor. | nih.govrsc.org |

| Putidaredoxin Reductase | CamA | Pseudomonas putida | Transfers electrons from NADH to putidaredoxin. | wikipedia.org |

| Putidaredoxin | CamB | Pseudomonas putida | Transfers electrons to Cytochrome P450cam. | wikipedia.org |

Elucidation of Novel Molecular Mechanisms Beyond Known Metabolic Routes

The molecular mechanism of camphor hydroxylation by P450cam has been extensively studied and is considered a model for P450 catalysis. nih.gov The reaction proceeds through the reductive activation of molecular oxygen, leading to the formation of a highly reactive ferryl-oxo intermediate. nih.gov This species is believed to abstract a hydrogen atom from the C5 position of the camphor molecule, followed by a radical rebound step that forms the C-O bond, yielding 5-exo-hydroxycamphor. researchgate.net The high regioselectivity of this reaction is attributed to the specific orientation of the camphor substrate within the enzyme's active site, anchored by a hydrogen bond from a tyrosine residue (Tyr96). nih.gov

Despite this well-established model, there are still unresolved questions. Future research could investigate the potential for alternative, non-canonical reaction mechanisms, even within the P450 enzyme family. For instance, while the radical mechanism is widely accepted, the precise nature of the intermediate species and the factors governing product specificity for different substrates warrant deeper investigation. nih.govresearchgate.net Studies on P450cam mutants have shown that while the enzyme is robust in producing 5-exo-hydroxycamphor, significant alterations to the active site can impact efficiency, suggesting a complex interplay of structural dynamics and catalysis. nih.gov A key future direction is to explore whether other enzyme classes, under specific physiological conditions, can catalyze the hydroxylation of camphor through entirely different chemical mechanisms, potentially involving carbanion or carbocation intermediates, which could lead to novel stereoisomers of this compound.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has been instrumental in advancing our understanding of this compound biosynthesis and is a critical area for future development. nih.gov Computational approaches, such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, provide invaluable insights into enzyme-substrate interactions, reaction energetics, and the dynamic behavior of the catalyst. nih.gov

For example, theoretical calculations have been used to predict the product specificity of P450cam with various camphor analogues, correctly identifying the most likely hydroxylation products based on the relative stability of radical intermediates and the substrate's orientation in the active site. researchgate.net These predictions have subsequently guided experimental work, leading to the re-examination and confirmation of product profiles. researchgate.net Similarly, computational models like perturbation-response scanning have been used to understand how mutations across the enzyme structure influence the substrate's orientation in the active site, which was then validated through in vitro enzyme assays. nih.gov

The future of this field lies in a tighter, more iterative integration of these methodologies. Advanced simulation techniques can be used to design novel P450cam mutants with altered or enhanced activity in silico. These computationally designed enzymes can then be constructed and tested in the laboratory using protein engineering techniques. nih.gov The experimental results, in turn, provide crucial data to refine and improve the predictive power of the computational models, creating a powerful feedback loop for enzyme discovery and optimization.

Table 2: Integrated Methodologies in this compound Research

| Methodology Type | Specific Technique | Application in this compound Research | Citation |

|---|---|---|---|

| Computational | Theoretical Energy Calculations | Predicting product specificity by calculating the heats of formation for radical intermediates. | researchgate.net |

| Elastic Network Models / MD Simulations | Analyzing how enzyme structural dynamics and mutations affect substrate orientation and catalytic efficiency. | nih.gov | |

| Molecular Docking | Simulating the binding of camphor and its analogues within the enzyme's active site. | nih.gov | |

| Experimental | Site-Directed Mutagenesis | Creating enzyme variants to probe the function of specific amino acid residues. | nih.gov |

| X-ray Crystallography | Determining the high-resolution 3D structure of the enzyme and its complex with substrates. | oup.comnih.gov |

Sustainable and Scalable Bioproduction Strategies for this compound

The development of efficient and sustainable methods for producing this compound is a significant goal for industrial biotechnology. While P450 enzymes are powerful catalysts, their practical application has been limited by their dependence on expensive and unstable nicotinamide (B372718) cofactors (NADH or NADPH) and their often-complex multi-component nature. rsc.org

A promising strategy has been the development of whole-cell biocatalyst systems. Researchers have successfully engineered Escherichia coli by constructing a plasmid that expresses all three components of the P450cam system (CYP101, putidaredoxin, and putidaredoxin reductase). oup.com This engineered strain can efficiently convert camphor into 5-exo-hydroxycamphor in vivo, utilizing the host cell's metabolic machinery to regenerate the necessary NADH cofactor. oup.com This approach simplifies the process and reduces costs associated with adding cofactors externally.

Future research must focus on optimizing these whole-cell systems for industrial-scale production. This includes metabolic engineering of the host strain to improve cofactor availability and minimize the formation of byproducts. Furthermore, exploring alternative electron transfer systems is crucial for sustainability. Strategies such as replacing the natural redox partners with engineered fusion proteins or utilizing electrochemical methods to directly supply electrons to the P450 enzyme could eliminate the need for biological cofactors altogether. rsc.org Investigating alternative pathways, such as the "peroxide shunt," where peroxides like hydrogen peroxide provide the necessary electrons, also represents a viable, though often less efficient, route that warrants further optimization. rsc.org The ultimate goal is to create a robust, scalable, and economically viable bioprocess for the sustainable production of this compound.

Q & A

Q. How is 5-hydroxycamphor synthesized in biological systems, and what experimental methods confirm its formation?

- Methodological Answer : this compound is primarily synthesized via enzymatic hydroxylation of camphor by camphor 5-monooxygenase, a cytochrome P450 enzyme. This reaction is regiospecific, producing this compound as the dominant metabolite . To confirm its formation, researchers use techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For instance, Shimamoto (1934) identified this compound as the major metabolite in rabbit urine using isolation and spectroscopic characterization .

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers (e.g., 3-hydroxycamphor)?

- Methodological Answer : Differentiation requires a combination of spectral and chromatographic methods. X-ray crystallography can resolve regiochemistry unambiguously , while NMR spectroscopy (e.g., and NMR) identifies characteristic chemical shifts for hydroxylation positions. Gas chromatography (GC) or HPLC with chiral columns can separate isomers, especially when stereoselective enzymatic pathways are involved .

Q. How do researchers determine the regioselectivity of camphor hydroxylation to this compound in enzymatic assays?

- Methodological Answer : Regioselectivity is assessed using isotopic labeling or enzyme inhibition studies. For example, cytochrome P450cam exhibits >95% specificity for C5 hydroxylation under aerobic conditions. Researchers monitor reaction progress via oxygen consumption assays or quantify products using GC-MS. Computational simulations (e.g., molecular docking) further predict binding orientations that favor 5-hydroxylation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between computational predictions and empirical results in this compound synthesis?

- Methodological Answer : Discrepancies often arise from stereochemical assumptions or substrate purity. For instance, simulations of norcamphor hydroxylation predicted 5-hydroxylation dominance, but experiments showed mixed regiochemistry due to racemic substrate usage . To address this, researchers should:

- Validate substrate enantiopurity (e.g., chiral chromatography).

- Compare simulation parameters (e.g., force fields) with experimental conditions.

- Use hybrid QM/MM (quantum mechanics/molecular mechanics) models to refine energy barriers for hydroxylation pathways .

Q. How does the stereoselectivity of downstream enzymes (e.g., this compound dehydrogenase) influence metabolic pathway bifurcation?

- Methodological Answer : In camphor degradation, this compound dehydrogenase (non-stereoselective) converts this compound to diketocamphane intermediates. Subsequent steps involve stereoselective monooxygenases (e.g., 2,5-diketocamphane 1,2-monooxygenase) that determine lactone formation pathways. Researchers use enzyme kinetics (e.g., ) and X-ray crystallography to map active-site residues governing stereocontrol. Disruption of stereoselectivity via mutagenesis can validate catalytic mechanisms .

Q. What methodologies elucidate the role of this compound in cross-species metabolic divergence (e.g., dogs vs. rabbits)?

- Methodological Answer : Species-specific metabolism is studied via comparative enzymology and metabolomics. For example, dogs excrete 3-hydroxycamphor (15%) and this compound (55%), while rabbits predominantly excrete this compound. Researchers isolate hepatic microsomes from each species, perform in vitro hydroxylation assays, and analyze metabolites via LC-MS. Transcriptomic profiling of cytochrome P450 isoforms further identifies species-specific enzyme expression patterns .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate non-enzymatic vs. enzymatic hydroxylation of camphor?

- Methodological Answer :

- Control Setup : Incubate camphor with heat-inactivated enzymes (e.g., boiled P450cam) to assess non-enzymatic hydroxylation.

- Enzymatic Assay : Use purified P450cam with NADPH cofactors under controlled pH and temperature.

- Quantification : Compare product ratios (e.g., 3-hydroxycamphor vs. This compound) via GC-MS. Non-enzymatic reactions favor 3-hydroxylation, while enzymatic reactions show C5 specificity .

Q. What statistical approaches are recommended for analyzing contradictory data in camphor metabolite studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., substrate enantiomer, enzyme batch) contributing to variability. For conflicting regiochemistry results, use Bayesian inference to weigh evidence from computational vs. experimental datasets. Sensitivity analysis in kinetic models can pinpoint parameters (e.g., binding affinity) requiring refinement .

Tables of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.